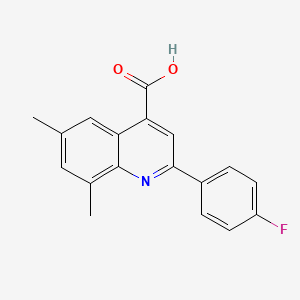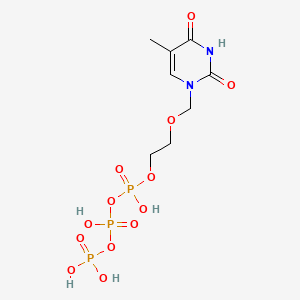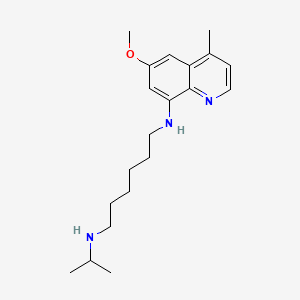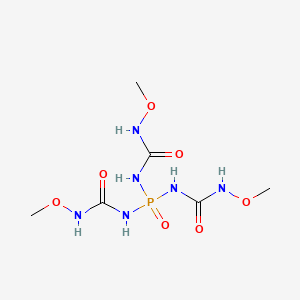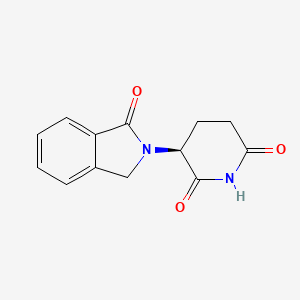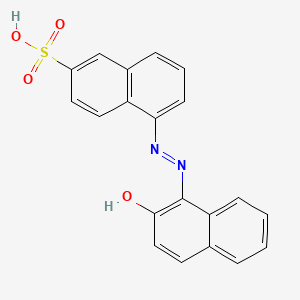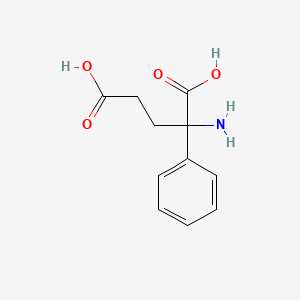
3-Amino-4-hydroxybutylthymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-hydroxybutylthymine is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butyl chain, which is further connected to a thymine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-hydroxybutylthymine typically involves multi-step organic reactions. One common method starts with the protection of the thymine base, followed by the introduction of the butyl chain through alkylation. The amino and hydroxyl groups are then introduced via nucleophilic substitution and reduction reactions, respectively. The final step involves deprotection to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often used to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-hydroxybutylthymine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-hydroxybutylthymine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in DNA and RNA interactions due to the presence of the thymine base.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and biopolymers.
Wirkmechanismus
The mechanism of action of 3-Amino-4-hydroxybutylthymine involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and nucleic acids, leading to various biological effects. The thymine base allows for specific binding to DNA and RNA, potentially affecting gene expression and replication processes.
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-hydroxybenzoic acid: Shares the amino and hydroxyl functional groups but differs in the aromatic ring structure.
4-Aminobutylthymine: Similar but lacks the hydroxyl group.
3-Hydroxybutylthymine: Similar but lacks the amino group.
Uniqueness: 3-Amino-4-hydroxybutylthymine is unique due to the combination of the amino and hydroxyl groups on the butyl chain, along with the thymine base. This unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
131652-61-4 |
|---|---|
Molekularformel |
C9H15N3O3 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-[(3R)-3-amino-4-hydroxybutyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c1-6-4-12(3-2-7(10)5-13)9(15)11-8(6)14/h4,7,13H,2-3,5,10H2,1H3,(H,11,14,15)/t7-/m1/s1 |
InChI-Schlüssel |
UCGMIPYJBNDZAY-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)CC[C@H](CO)N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CCC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)

